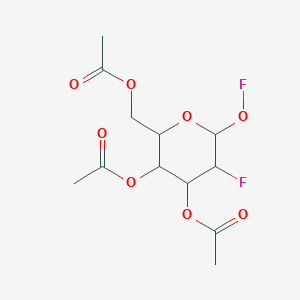
2'-O-(tert-Butyldimethylsilyl)-3'-O-(phenoxythioncarbonyl)-5'-O-trityluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is a chemically modified nucleoside used primarily in the synthesis of oligoribonucleotides. This compound features protective groups that safeguard the reactive hydroxyl functionalities during the synthesis process, ensuring the integrity of the final oligoribonucleotide product.
Mechanism of Action
Target of Action
The primary target of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is the ribose 2’-hydroxyl group in the synthesis of ribonucleic acid (RNA) .
Mode of Action
This compound acts as a protecting group during the solid-phase synthesis of RNA . It interacts with the ribose 2’-hydroxyl group, providing protection during the synthesis process . This protection allows for the efficient coupling of phosphoramidite monomers to the 5’-hydroxyl group of the support-bound oligonucleotide .
Biochemical Pathways
The compound is involved in the β-cyanoethyl phosphoramidite chemistry pathway, which is used for the solid-phase synthesis of RNA . After the synthesis is complete, the compound is removed in a stepwise deprotection process, which involves the removal of the nucleobase, phosphate, and ribose protecting groups .
Pharmacokinetics
Instead, it is used in a controlled laboratory setting for the specific purpose of RNA synthesis .
Result of Action
The use of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine results in the successful synthesis of RNA . The compound’s protective action ensures the integrity of the RNA molecule during synthesis, allowing for the production of high-quality RNA .
Action Environment
The action of this compound is influenced by the conditions under which RNA synthesis is carried out. For instance, the efficiency of the coupling process can be affected by the activation of phosphoramidite monomers . Additionally, the deprotection process is carried out using optimized protocols, which can vary depending on specific requirements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine involves multiple steps, each designed to protect specific hydroxyl groups on the uridine molecule. The process typically begins with the protection of the 5’-hydroxyl group using a trityl chloride reagent in the presence of a base such as pyridine. The 2’-hydroxyl group is then protected using tert-butyldimethylsilyl chloride in the presence of imidazole and dimethylformamide as a solvent . Finally, the 3’-hydroxyl group is protected using phenoxythioncarbonyl chloride under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase synthesis techniques is common, allowing for efficient and reproducible production of the compound .
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine undergoes various chemical reactions, including deprotection, oxidation, and substitution reactions.
Common Reagents and Conditions
Deprotection: The tert-butyldimethylsilyl group can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran at room temperature.
Substitution: Substitution reactions can be carried out using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include the deprotected uridine, oxidized derivatives, and substituted uridine analogs .
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of oligoribonucleotides, which are essential for studying RNA structure and function . The compound’s protective groups ensure the stability and integrity of the synthesized oligoribonucleotides, making it a valuable tool for researchers .
In medicine, oligoribonucleotides synthesized using this compound are used in the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides . These therapeutics have shown promise in treating various diseases, including cancer and genetic disorders .
Comparison with Similar Compounds
Similar compounds include other protected nucleosides used in oligoribonucleotide synthesis, such as 2’-O-methyluridine and 2’-O-fluoro-uridine . Compared to these compounds, 2’-O-(tert-Butyldimethylsilyl)-3’-O-(phenoxythioncarbonyl)-5’-O-trityluridine offers unique advantages in terms of stability and ease of deprotection . The tert-butyldimethylsilyl group provides greater hydrolytic stability compared to other silyl protecting groups, making it particularly useful in oligoribonucleotide synthesis .
Properties
CAS No. |
130860-11-6 |
|---|---|
Molecular Formula |
C₄₁H₄₄N₂O₇SSi |
Molecular Weight |
736.95 |
Synonyms |
2’-O-[(1,1-Dimethylethyl)dimethylsilyl]-5’-O-(triphenylmethyl)uridine 3’-(O-Phenyl carbonothioate); |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4R,5R)-4-[(4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol](/img/structure/B1139835.png)

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![ethyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)


![O6-Benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1139847.png)

